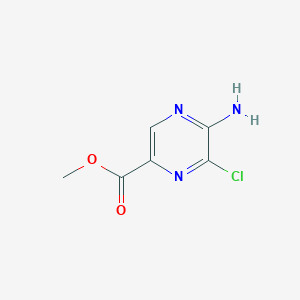

Methyl 5-amino-6-chloropyrazine-2-carboxylate

Description

Table 1: Nomenclature Comparison

| Systematic Name | Common Synonyms | CAS Registry Number |

|---|---|---|

| This compound | 5-Amino-6-chloro-2-pyrazinecarboxylic acid methyl ester; MFCD16657583 | 1378678-66-0 |

Alternative naming conventions, such as Chemical Abstracts Service (CAS) nomenclature, retain the same substituent order but may invert locants for non-IUPAC contexts.

Molecular Architecture and Substituent Configuration Analysis

The molecular formula C₆H₆ClN₃O₂ (molecular weight: 187.58 g/mol) defines a planar pyrazine core with three substituents influencing electronic and steric properties. Key structural features include:

Substituent Spatial Arrangement

- Position 2 : The electron-withdrawing carboxylate ester group induces partial positive charges at adjacent positions, directing electrophilic substitution to meta positions.

- Position 5 : The amino group (-NH₂) donates electron density via resonance, activating the ring for nucleophilic attack at ortho/para positions.

- Position 6 : Chlorine’s electronegativity (-I effect) deactivates the ring but provides steric bulk, limiting rotational freedom.

Table 2: Key Structural Parameters

X-ray crystallography data, though unavailable for this specific compound, predict a nearly planar pyrazine ring with bond angles of ~120° between substituents. The amino and chlorine groups adopt a para relationship, minimizing steric clashes while maximizing resonance stabilization.

Comparative Structural Analysis with Pyrazine Carboxylate Derivatives

This compound belongs to a broader class of pyrazine carboxylates with distinct pharmacological and synthetic applications. Structural variations significantly alter reactivity and biological activity:

Positional Isomerism: Amino Group Placement

- Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3): The amino group at position 3 reduces resonance donation to the carboxylate ester, lowering electrophilic reactivity compared to the 5-amino isomer.

- Methyl 5-amino-4-chloropyrazine-2-carboxylate : Hypothetical isomer with chlorine at position 4 would exhibit stronger steric hindrance between substituents.

Functional Group Modifications

- Methyl pyrazine-2-carboxylate (CAS 6164-79-0): Lacks amino and chlorine substituents, resulting in lower polarity (logP = 0.92 vs. 1.21 for the title compound) and reduced hydrogen-bonding capacity.

- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1): An additional amino group at position 3 enhances solubility in polar solvents but reduces metabolic stability.

Table 3: Structural and Electronic Comparisons

Impact on Biological Activity

The 5-amino-6-chloro substitution pattern is critical for inhibiting mitogen-activated protein kinase-activated protein kinase 2 (MK-2), as demonstrated in analogs like methyl 3-amino-6-chloropyrazine-2-carboxylate. The amino group’s position affects hydrogen bonding with kinase active sites, while chlorine enhances lipophilicity for membrane penetration.

In contrast, unsubstituted pyrazine carboxylates (e.g., methyl pyrazine-2-carboxylate) show minimal bioactivity due to insufficient target affinity. These comparisons underscore the importance of precise substituent placement in drug design.

Properties

IUPAC Name |

methyl 5-amino-6-chloropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUAJYXEOSIWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C(=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-6-chloropyrazine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 5-amino-6-chloropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at C6 Chlorine

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, and thiols. This reactivity is enhanced by electron-donating groups (e.g., the amino group at C5) that activate the pyrazine ring toward substitution.

Example Reaction with Amines

Reaction of the compound with piperidine in dichloromethane at room temperature replaces the C6 chlorine with a piperidinyl group, yielding methyl 5-amino-6-(piperidin-1-yl)pyrazine-2-carboxylate ( ). Similar conditions apply for primary/secondary amines (e.g., phenethylamine, tryptamine) with yields ranging from 72% to 97% ( ).

Amino Group Derivatization

The C5 amino group participates in acylation and alkylation reactions.

Acylation

Treatment with acetyl chloride in pyridine forms the corresponding acetamide derivative. This reaction is critical for modifying solubility and bioactivity profiles ().

Alkylation

Reactions with alkyl halides (e.g., methyl iodide) under basic conditions yield N-alkylated products. For example, methylation produces methyl 5-(methylamino)-6-chloropyrazine-2-carboxylate, a precursor for further functionalization ().

Ester Hydrolysis

The methyl ester at C2 is hydrolyzed to the carboxylic acid under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in aqueous methanol under reflux yields 5-amino-6-chloropyrazine-2-carboxylic acid.

-

Acidic Hydrolysis : HCl in ethanol converts the ester to the acid, though this method is less common ().

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, the C6 chlorine is replaced with aryl groups. This reaction expands access to biarylpyrazine derivatives for medicinal chemistry applications ().

Cyanation

Pd-catalyzed cyanation (e.g., using Zn(CN)₂) replaces chlorine with a cyano group, forming methyl 5-amino-6-cyanopyrazine-2-carboxylate. This product serves as a precursor for heterocyclic expansions ().

Diazotization and Sandmeyer Reactions

The amino group undergoes diazotization with NaNO₂/HCl, followed by displacement reactions:

Sandmeyer Chlorination/Bromination

Diazonium intermediates react with CuCl or CuBr to replace the amino group with halogens. For example, treatment with CuBr yields methyl 5-bromo-6-chloropyrazine-2-carboxylate ().

Alcoholysis

Diazonium salts react with alcohols (e.g., methanol) to form methoxy derivatives, though this pathway is less explored for this compound ().

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity

Methyl 5-amino-6-chloropyrazine-2-carboxylate is recognized for its potential as an antimicrobial agent. It serves as a key intermediate in the synthesis of drugs targeting bacterial infections, particularly those caused by Mycobacterium tuberculosis. Research has demonstrated that derivatives of this compound exhibit promising in vitro activity against various mycobacterial strains, with minimal inhibitory concentrations (MICs) often ranging from 1.56 to 6.25 µg/mL .

Case Study: Antimycobacterial Activity

A study evaluating several pyrazine derivatives, including this compound, found that specific substitutions on the pyrazine ring significantly enhanced antimicrobial potency against Mycobacterium tuberculosis and other non-tuberculous mycobacteria . The structure-activity relationship (SAR) analysis indicated that modifications could lead to compounds with lower cytotoxicity while maintaining efficacy.

Agricultural Chemicals

Herbicides and Fungicides

In agricultural applications, this compound is utilized in developing herbicides and fungicides. Its structural characteristics allow it to effectively inhibit specific metabolic pathways in target pests and pathogens, thus enhancing crop protection strategies .

Data Table: Efficacy of this compound in Agriculture

| Compound Type | Application | Target Organism | Efficacy (MIC) |

|---|---|---|---|

| Herbicide | Weed control | Various weed species | Varies by species |

| Fungicide | Disease prevention | Fungal pathogens | Varies by strain |

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in biochemical studies to investigate enzyme inhibition mechanisms. Its ability to interact with various enzymes allows scientists to elucidate metabolic pathways and develop potential therapeutic agents targeting specific biochemical processes .

Case Study: Metabolic Pathway Elucidation

In a study focusing on enzyme interactions, this compound was shown to inhibit certain enzymes involved in metabolic pathways critical for bacterial survival. This inhibition provides insights into potential drug targets for developing new antibiotics .

Material Science

Polymer Development

The compound has applications in material science, particularly in synthesizing novel polymers with enhanced properties. Its unique chemical structure contributes to the development of materials with desirable mechanical and thermal characteristics, suitable for various industrial applications .

Analytical Chemistry

Standard Reference Material

this compound is employed as a standard reference material in analytical chemistry. It aids in the accurate quantification of related compounds within complex mixtures through various analytical techniques, including chromatography and mass spectrometry .

Mechanism of Action

The mechanism of action of methyl 5-amino-6-chloropyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-chloropyrazine-2-carboxylate: Lacks the amino group at the 5-position.

Methyl 5-amino-2-pyrazinecarboxylate: Lacks the chlorine atom at the 6-position.

5-Amino-6-chloropyrazine-2-carboxylic acid: Lacks the methyl ester group.

Uniqueness

Methyl 5-amino-6-chloropyrazine-2-carboxylate is unique due to the combination of functional groups present on the pyrazine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

Methyl 5-amino-6-chloropyrazine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a pyrazine derivative characterized by the presence of amino and chloro substituents. It has been investigated for various biological applications, including its role as a building block in the synthesis of more complex biologically active molecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It could act on various receptors, affecting signaling pathways that control cell growth and apoptosis.

- Antimicrobial Activity : The compound has shown potential against various pathogens, including mycobacteria and fungi, through mechanisms such as disrupting cell membrane integrity or inhibiting essential metabolic functions .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against several pathogens:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | Significant inhibition | 6.25 |

| Trichophyton mentagrophytes | Moderate antifungal activity | 15.62 |

| Staphylococcus aureus | Limited antibacterial activity | >100 |

The minimal inhibitory concentration (MIC) values indicate that the compound is particularly effective against Mycobacterium tuberculosis, comparable to established treatments like pyrazinamide .

Anticancer Activity

Research has also suggested potential anticancer properties, with studies indicating that this compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways and enzyme activities .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents can significantly affect its lipophilicity, binding affinity, and overall potency:

| Substituent | Effect on Activity |

|---|---|

| Amino Group | Enhances interaction with targets |

| Chlorine Atom | Modulates lipophilicity and potency |

| Methyl Ester | Influences solubility and absorption |

Studies have shown that modifications to the pyrazine ring can lead to compounds with enhanced antimicrobial properties .

Case Studies

- Antimycobacterial Activity Study : A study evaluated a series of pyrazine derivatives, including this compound, for their antimycobacterial activity. The results demonstrated that this compound exhibited one of the lowest MICs against M. tuberculosis, highlighting its potential as a lead compound in drug development .

- Antifungal Evaluation : In vitro tests against various fungal strains revealed that while this compound showed moderate activity against Trichophyton mentagrophytes, further structural modifications could enhance its efficacy .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 5-amino-6-chloropyrazine-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or carboxylation of pyrazine derivatives. For example, 3-amino-6-chloropyrazine-2-carboxylic acid derivatives (e.g., methyl esters) are synthesized via refluxing intermediates in tetralin or similar solvents, followed by recrystallization . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents (e.g., chlorinating agents). Yield improvements may require iterative HPLC or column chromatography for purification .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | Higher yields at 110°C |

| Solvent | Tetralin/DMF | Tetralin reduces side products |

| Purification | HPLC (C18 column) | Purity >95% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions (e.g., methyl ester at C2, amino at C5, chloro at C6). Aromatic protons appear as distinct singlets due to electron-withdrawing groups .

- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 202.5) and detects impurities (e.g., unreacted intermediates) .

- FTIR : Peaks at 1700–1750 cm (C=O stretch) and 3300–3500 cm (N-H stretch) confirm functional groups .

Q. How can crystallization challenges be addressed for this compound?

- Methodology : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal lattice formation. For pyrazine derivatives, slow evaporation at 4°C improves crystal quality. SHELX software (e.g., SHELXL) refines crystallographic data to resolve disorder or twinning issues .

Advanced Research Questions

Q. How do electronic effects of the amino and chloro substituents influence the compound’s reactivity in medicinal chemistry applications?

- Methodology : Computational modeling (DFT or MD simulations) predicts electron density distribution. The amino group at C5 acts as an electron donor, while the chloro at C6 withdraws electrons, creating a polarized scaffold for nucleophilic attacks. This is critical for designing kinase inhibitors or protease modulators .

- Case Study : In thieno[2,3-d]pyrimidinone derivatives, similar substituents enhance binding to ATP pockets .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC values may arise from differences in protein expression levels .

- SAR Studies : Systematically modify substituents (e.g., replacing methyl ester with ethyl) to isolate bioactivity contributors .

Q. How can structural puckering in the pyrazine ring affect intermolecular interactions?

- Methodology : Apply Cremer-Pople puckering parameters to quantify ring non-planarity via X-ray data. For six-membered rings, amplitude (θ) and phase (φ) coordinates describe deviations from planarity, influencing packing efficiency in crystal lattices .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing heterogeneous reaction yields?

- Methodology : Use multivariate regression to identify critical factors (e.g., solvent polarity, catalyst loading). For example, a Plackett-Burman design can screen 5–7 variables in 12 experiments, optimizing yield and minimizing resource use .

Q. How to validate the absence of toxic impurities in pharmaceutical-grade batches?

- Methodology :

- HPLC-UV/HRMS : Detect trace impurities (e.g., 3,5-diamino-6-chloropyrazine-2-carboxylic acid) at <0.1% thresholds .

- ICH Guidelines : Follow Q3A(R2) for qualification thresholds based on daily dosage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.